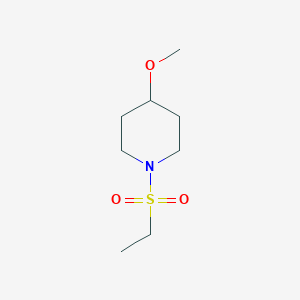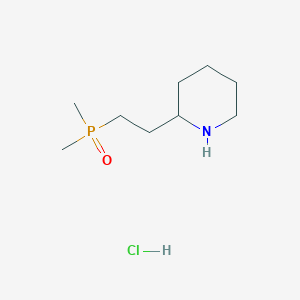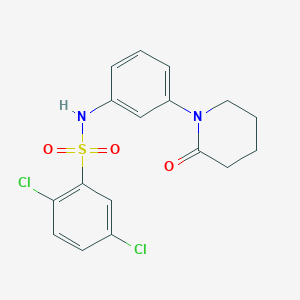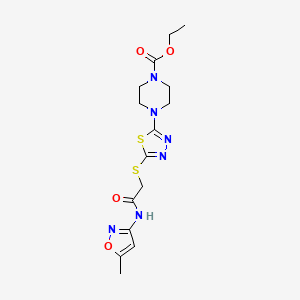
1-(Ethylsulfonyl)-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
1-(Ethylsulfonyl)-4-methoxypiperidine derivatives have been explored for their potential in electrochemical applications. Notably, ionic liquids incorporating substituted piperidinium cations and various anions, such as TFSI, have been synthesized and characterized for their electrochemical stability and properties. These ionic liquids have demonstrated high thermal stabilities, wide electrochemical windows, and relatively high conductivities, making them promising for applications in electrochemical devices, including batteries and supercapacitors (Savilov et al., 2016) (Li Fang et al., 2014).
Synthesis of Biologically Active Compounds
Compounds derived from this compound have been used in the synthesis of various biologically active molecules. These include kinase inhibitors, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. For instance, 5-Ethylsulfonyl-2-methoxyaniline, a closely related molecule, has been utilized in preparing compounds with significant biological activities targeting kinases and other enzymes (Hunter Johnson et al., 2022) (Miroslav Murár et al., 2013).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial activities, particularly against bacterial strains. Some derivatives have shown noticeable inhibition against Bacillus subtilis, suggesting their potential as templates for developing new antimicrobial agents (O. A. El-Salam & S. F. Mohamed, 2005).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone compounds incorporating piperidine rings, derived from structures related to this compound, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have highlighted compounds with significant lipid peroxidation inhibitory activity and promising antioxidant capacity, indicating their potential use in treating oxidative stress-related diseases (Nurcan Karaman et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSSJKRSSAUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)


![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)
![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)



